
4-Amino-1-(2-fluoropyridin-4-yl)pipéridine
Vue d'ensemble
Description
1-(2-Fluoropyridin-4-yl)piperidin-4-amine is a chemical compound with diverse applications in scientific research. Its unique structure enables exploration in pharmaceutical drug discovery, organic synthesis, and medicinal chemistry. It is a N-acylpiperidine, a member of furans, a tertiary carboxamide, and an aminopiperidine .
Synthesis Analysis
The synthesis of piperidone derivatives, which include 1-(2-Fluoropyridin-4-yl)piperidin-4-amine, has been a subject of interest in recent scientific literature . These compounds are prepared from domino reactions of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .
Molecular Structure Analysis
The molecular structure of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine is characterized by a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C8H7FN4/c9-8-3-7 (1-2-11-8)13-5-6 (10)4-12-13/h1-5H,10H2 .
Chemical Reactions Analysis
Piperidines, including 1-(2-Fluoropyridin-4-yl)piperidin-4-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine include a molecular weight of 194.23 g/mol, a topological polar surface area of 59.5 Ų, and a formal charge of 0 . It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .
Applications De Recherche Scientifique
Conception et synthèse de médicaments
Les pipéridines sont parmi les fragments synthétiques les plus importants pour la conception de médicaments . Elles jouent un rôle important dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques .
Applications anticancéreuses
Les dérivés de la pipéridine ont été utilisés de différentes manières comme agents anticancéreux . Par exemple, une série de composés de N-(pipéridine-4-yl) benzamide ont été synthétisés et étudiés pour leur effet contre les cellules cancéreuses .
Applications antivirales
Les dérivés de la pipéridine se sont avérés être des agents antiviraux potentiels. Bien que des études spécifiques sur "1-(2-Fluoropyridin-4-yl)piperidin-4-amine" ne soient pas disponibles, la classe plus large des dérivés de la pipéridine a été explorée pour cette application .
Applications antimalariques
Les dérivés de la pipéridine ont également été utilisés comme agents antimalariques . Leur structure chimique unique leur permet d'interagir avec les cibles biologiques du parasite du paludisme.
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine ont démontré des propriétés antimicrobiennes et antifongiques . Ils peuvent inhiber la croissance de diverses bactéries et champignons, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens et antifongiques.
Applications analgésiques et anti-inflammatoires
Les dérivés de la pipéridine ont été utilisés comme analgésiques (soulageant la douleur) et anti-inflammatoires . Ils peuvent aider à réduire la douleur et l'inflammation dans diverses conditions.
Applications antipsychotiques
Les dérivés de la pipéridine ont été utilisés comme agents antipsychotiques . Ils peuvent aider à gérer les symptômes de divers troubles psychiatriques.
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
It’s known that piperidine derivatives have been used in different therapeutic applications .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities .
Analyse Biochimique
Biochemical Properties
1-(2-Fluoropyridin-4-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including 1-(2-Fluoropyridin-4-yl)piperidin-4-amine, are known to exhibit a wide range of biological activities such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . These interactions are crucial for its role in drug discovery and medicinal chemistry.
Cellular Effects
1-(2-Fluoropyridin-4-yl)piperidin-4-amine influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives have been shown to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activity and subsequent biological effects.
Dosage Effects in Animal Models
The effects of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine vary with different dosages in animal models. Piperidine derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1-(2-Fluoropyridin-4-yl)piperidin-4-amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. Piperidine derivatives are known to undergo metabolism in vivo, leading to the formation of various metabolites . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. Piperidine derivatives can exhibit specific localization and accumulation patterns within cells . These properties are important for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-10-7-9(1-4-13-10)14-5-2-8(12)3-6-14/h1,4,7-8H,2-3,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXCZKGDAZWWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(piperidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475751.png)

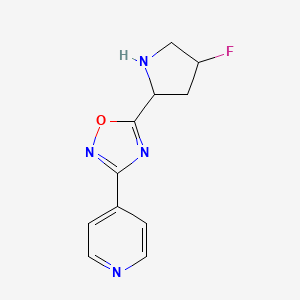
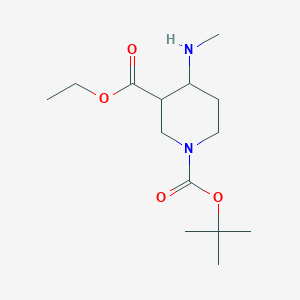

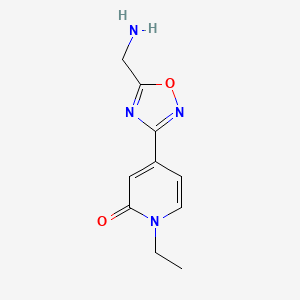
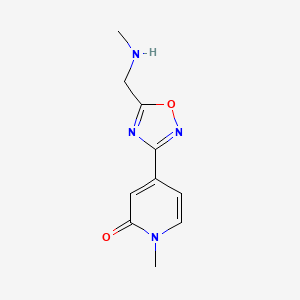
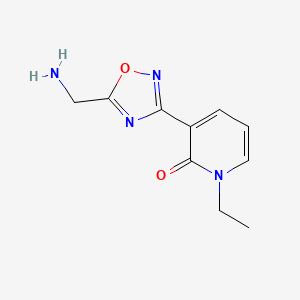

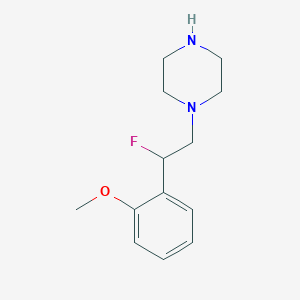
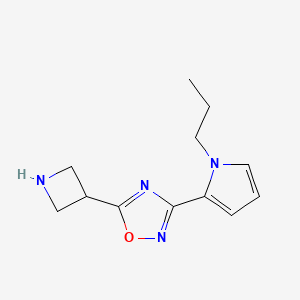
![4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1475770.png)
![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475772.png)

